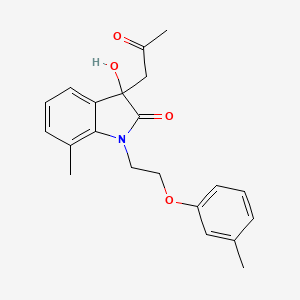
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one, also known as HMA-1, is a synthetic compound that belongs to the indolinone family. It has been studied for its potential use in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Angiotensin Converting Enzyme Inhibition and Antihypertensive Agents : A related compound, 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids, has been synthesized and found effective in inhibiting angiotensin converting enzyme (ACE) and reducing blood pressure in hypertensive rats. This suggests potential use in hypertension treatment (Kim et al., 1983).
Cholinesterase Inhibition and Antioxidant Activity in Alzheimer's Disease : Carbamate derivatives of indolines, which are structurally similar, have shown both cholinesterase inhibitory activities and antioxidant properties. These findings are significant for Alzheimer's disease treatment (Yanovsky et al., 2012).
Antibacterial and Antifungal Activity : Isatin derivatives, similar in structure, have been synthesized and shown to have activities against various bacterial strains like Eschericia coli and fungal strains like Aspergillus niger. This indicates potential in developing antibacterial and antifungal agents (Bargavi et al., 2021).
Anticancer Agents : N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, structurally related, have been evaluated for anticancer potential. Some compounds exhibited notable cytotoxicity against human tumor cell lines, suggesting their use in cancer drug development (Penthala et al., 2010).
Antioxidant and Antimicrobial Potential : The synthesis of 3-substituted-3-hydroxyindolin-2-ones has been catalyzed by potassium carbonate, revealing significant antioxidant, antibacterial, and antifungal properties. This opens avenues for the development of synthetic agents with these activities (Dandia et al., 2013).
Eigenschaften
IUPAC Name |
3-hydroxy-7-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-6-4-8-17(12-14)26-11-10-22-19-15(2)7-5-9-18(19)21(25,20(22)24)13-16(3)23/h4-9,12,25H,10-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOKMXOWJITZHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

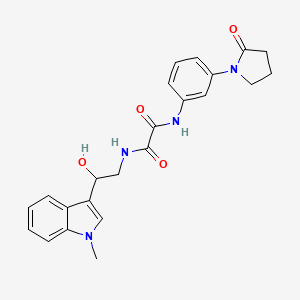
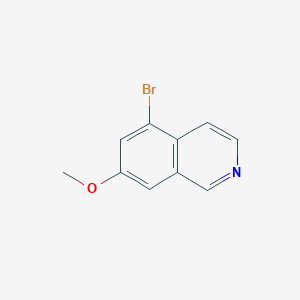
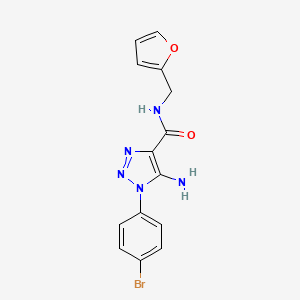
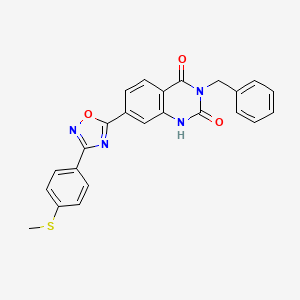
![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine](/img/structure/B2396677.png)
![2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2396680.png)
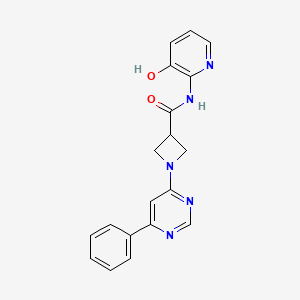
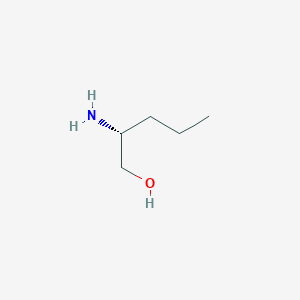
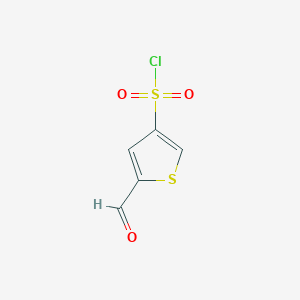
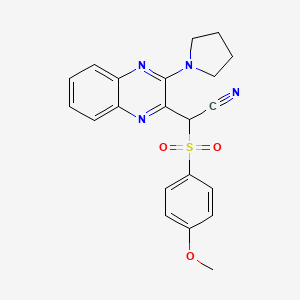
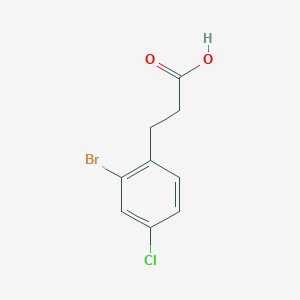
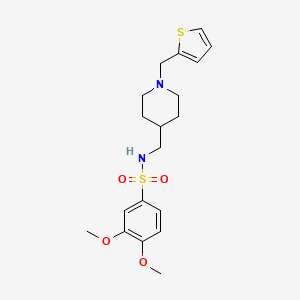
![4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2396692.png)
![6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol](/img/structure/B2396693.png)